molecular formula C10H11BrO B1377223 4-Bromo-7-methoxyindane CAS No. 872785-24-5

4-Bromo-7-methoxyindane

Cat. No.: B1377223
CAS No.: 872785-24-5
M. Wt: 227.1 g/mol
InChI Key: PEWCLOJUURYYHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-Bromo-7-methoxyindane” often involves regiospecific allylic bromination and the use of methoxy groups in the starting materials .


Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for determining the configuration and conformation of synthesized compounds . For instance, the crystal structure analysis of related compounds has been conducted to confirm the stereochemistry and molecular geometry, providing insights into the electronic and spatial arrangement of atoms within the molecule .


Chemical Reactions Analysis

Chemical reactions involving bromo- and methoxy-substituted compounds are diverse, including bromination, hydrolysis, condensation, and cyclization reactions . These reactions are pivotal for the synthesis of various heterocycles and functionalized molecules. The presence of bromo and methoxy groups significantly influences the reactivity, offering pathways for further functionalization and synthesis of complex molecules .


Physical and Chemical Properties Analysis

The physical properties of “this compound”, including melting points, solubility, and crystal structure, are often influenced by the molecular arrangement and the nature of substituents . The intermolecular interactions, such as hydrogen bonding and halogen bonds, play a significant role in stabilizing the crystal structures and can affect the compound’s solubility and melting point .

Scientific Research Applications

Metabolism and Identification of Metabolites

  • The metabolism of compounds structurally related to 4-Bromo-7-methoxyindane has been explored, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. Studies have identified various metabolites through pathways involving deamination, reduction, and oxidation processes (Kanamori et al., 2002).

Synthesis and Chemical Properties

  • Research has focused on the synthesis of chemical compounds with structural similarities to this compound. For instance, the synthesis of 2-amino-5-methoxyindane, starting from a brominated precursor, reveals the potential for creating dopaminergic compounds (Akbaba et al., 2016).
  • Studies on brominated compounds related to this compound, like the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, have applications in the manufacturing of therapeutic agents (Zhang et al., 2022).

Photophysical and Photochemical Properties

  • Investigations into compounds with bromo- and methoxy- substitutions, akin to this compound, show notable photophysical and photochemical properties. These characteristics are crucial in applications like photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Potential in Medical Research

  • Some brominated compounds structurally similar to this compound have been analyzed for their antibacterial properties. Research in this area can provide insights into the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Environmental and Safety Aspects

  • The synthetic processes involving brominated compounds, related to this compound, have been studied with an emphasis on environmental and safety considerations. This includes exploring less hazardous methods for chemical synthesis (Xu & He, 2010).

Properties

IUPAC Name

4-bromo-7-methoxy-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWCLOJUURYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-7-methoxyindane
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4-Bromo-7-methoxyindane
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Bromo-7-methoxyindane

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